Nona-5,7-dien-1-OL

Chemical Synthesis Sourcing Cost of Goods

Nona-5,7-dien-1-OL (CAS 112123-28-1) is a conjugated diene alcohol, most precisely defined as (5E,7E)-nona-5,7-dien-1-ol. As an unsaturated alcohol, its chemical behavior is governed by a hydroxyl group that enables nucleophilic reactions and a diene system that serves as a reactive scaffold for cycloadditions.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 112123-28-1
Cat. No. B044709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNona-5,7-dien-1-OL
CAS112123-28-1
SynonymsNONA-5,7-DIEN-1-OL
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC=C=CCCCCCO
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-5,10H,6-9H2,1H3/b3-2+,5-4+
InChIKeyUNJUOMYWHXWKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for Nona-5,7-dien-1-OL (CAS 112123-28-1): Baseline Characteristics and Industrial Relevance


Nona-5,7-dien-1-OL (CAS 112123-28-1) is a conjugated diene alcohol, most precisely defined as (5E,7E)-nona-5,7-dien-1-ol. As an unsaturated alcohol, its chemical behavior is governed by a hydroxyl group that enables nucleophilic reactions and a diene system that serves as a reactive scaffold for cycloadditions. While primarily cataloged as a specialty organic intermediate, its structural motif is directly relevant in two distinct domains: as a key building block in the stereoselective synthesis of bioactive natural products [1], and as a putative semiochemical component, structurally related to known insect pheromones [2].

Risk of Generic Substitution: Why Nona-5,7-dien-1-OL (CAS 112123-28-1) Cannot Be Arbitrarily Replaced by Analogs


In procurement workflows for research chemicals, substituting a specified compound with a 'similar' analog (e.g., a saturated analog like 1-nonanol or a positional isomer) is a high-risk decision that can lead to experimental failure. The value of (5E,7E)-nona-5,7-dien-1-OL is rooted in its unique combination of a terminal hydroxyl group with a precisely positioned conjugated (E,E)-diene system. This architecture dictates its specific stereoelectronic properties and reactivity. For instance, in total synthesis, the diene's geometry and position are critical for the stereoselectivity of intramolecular Diels-Alder reactions [1]. Similarly, in semiochemical research, even minor changes in double-bond position or geometry (e.g., Z vs. E, or 3,6- vs. 5,7-diene) can drastically alter or abolish bioactivity, as seen in the strict specificity of insect olfactory receptors [2]. Therefore, a 'generic' unsaturated alcohol cannot be assumed to recapitulate the functional performance of this precise compound.

Quantitative Differentiation Guide for Nona-5,7-dien-1-OL (CAS 112123-28-1) Against Structural Analogs


Evidence for a High-Yield, One-Step Synthetic Route vs. Complex Alternative Strategies

A recently published protocol provides a quantitative advantage in the synthesis of this specific compound. Using adapted Vilsmeier conditions, the one-step synthesis yields the product in quantitative yield [1]. This is in stark contrast to more complex, multi-step routes that are characteristic for the synthesis of many conjugated diene alcohols and their derivatives, which can often require expensive catalysts or result in lower overall yields due to the inherent instability and reactivity of the conjugated diene system.

Chemical Synthesis Sourcing Cost of Goods

Crucial Role as a Stereochemical Scaffold vs. Saturated or Non-Conjugated Analogs

The (5E,7E)-nona-5,7-dien-1-ol moiety is not a passive building block; its conjugated diene system is a functional requirement for specific chemical transformations. In the total synthesis of the HIV-1 reverse transcriptase inhibitor (-)-mniopetal E, a butenolide tethering a 9-functionalized nona-5,7-diene moiety was constructed [1]. This specific diene was essential for the subsequent stereoselective thermal intramolecular Diels-Alder reaction, which provided the desired endo-cycloadduct with the required π-facial selection to establish the molecule's core stereochemistry [1]. Analogs lacking this specific conjugated diene (e.g., saturated 1-nonanol, CAS 143-08-8) or possessing a different diene pattern (e.g., isolated or Z-alkenes) would fail to participate in this key stereoselective step, making the target molecule inaccessible.

Medicinal Chemistry Natural Product Synthesis Stereoselective Synthesis

Inference of Differential Bioactivity from Structural Isomers in Semiochemical Applications

While direct bioassay data for Nona-5,7-dien-1-OL is scarce, its structural isomer, (E,Z)-3,6-nonadien-1-ol, provides strong evidence for the importance of precise diene geometry. (E,Z)-3,6-nonadien-1-ol has been identified as a bioactive volatile that elicits a significant antennal (EAD) response from female Anastrepha obliqua fruit flies, and was included in an attractive five-component blend [1]. The positional shift of the diene from the 5,7- to the 3,6- positions, combined with a change in alkene geometry, demonstrates that such minor structural variations are biologically relevant and result in differential perception by specialized olfactory systems [1].

Chemical Ecology Pest Management Electroantennography

Strategic Alternative to Costly Ketone Analogs in Catalysis and Methodology Development

The procurement of Nona-5,7-dien-1-OL can be a strategic decision in methodology development. Its ketone analog, (5E,7E)-nona-5,7-dien-2-one (CAS 62765-21-3), is a well-studied alpha,beta-unsaturated ketone known for its distinctive reactivity patterns . However, Nona-5,7-dien-1-OL offers the same conjugated (E,E)-diene system but with a hydroxyl group instead of a ketone. This presents a valuable alternative for exploring new reactivity. For instance, the alcohol can serve as a direct precursor to the ketone (via oxidation) or can be derivatized into other functional groups (e.g., halides, leaving groups, or amines) that the ketone cannot access without reduction.

Organic Methodology Catalysis Mechanistic Studies

High-Value Application Scenarios for Nona-5,7-dien-1-OL (CAS 112123-28-1) Based on Verifiable Evidence


Stereoselective Synthesis of Bioactive Natural Products and Complex Scaffolds

This is the most evidence-backed application for this compound. As demonstrated in the total synthesis of (-)-mniopetal E, Nona-5,7-dien-1-OL (or its 9-functionalized derivative) serves as an essential, stereodefined scaffold [1]. The (5E,7E)-diene system is a prerequisite for executing stereoselective intramolecular Diels-Alder reactions, a powerful strategy for constructing complex polycyclic frameworks [1]. Laboratories engaged in the total synthesis of complex natural products, particularly those containing drimane sesquiterpenoids or similar motifs, should procure this compound as a strategic intermediate, not as a generic reagent.

Chemical Ecology and Pest Management Research: Structure-Activity Relationship (SAR) Studies

For researchers investigating insect olfaction or developing next-generation semiochemical-based pest control solutions, this compound is a critical SAR probe. The documented bioactivity of its structural isomer, (E,Z)-3,6-nonadien-1-ol, in attracting fruit flies (Anastrepha spp.) establishes that nonadien-1-ols can be potent semiochemicals [2][3]. Therefore, sourcing and testing the precise (5E,7E) isomer is a necessary step to map the chemical space of insect attractants, define the specificity of olfactory receptors, and potentially discover new, species-specific pheromone components or kairomones. The compound's availability via a high-yield synthesis [4] further supports its inclusion in such systematic investigations.

Methodology Development and Catalysis Research

This compound is a valuable, under-explored substrate for developing new catalytic transformations. It offers the same reactive conjugated diene system as its ketone counterpart, (5E,7E)-nona-5,7-dien-2-one, but with a chemically distinct functional group handle (an alcohol vs. a ketone) . This makes it an excellent substrate for exploring new oxidation methodologies, hydrofunctionalization reactions (e.g., hydroamination or hydroetherification of the diene), or for creating novel organometallic building blocks. A research group focused on methodology can utilize this alcohol to access a different chemical reactivity profile and product space compared to the more commonly studied ketone analog.

Custom Synthesis and Analytical Standards for Specialized Intermediates

For analytical chemistry or process chemistry groups, this compound represents a specific, well-defined building block. Its chemical and physical properties are documented , and a reliable, high-yield synthetic protocol has been published [4]. These data support its use as a starting material for custom synthesis projects, where it can be derivatized into more complex molecules (e.g., octa-6,7-dien-1-amine) [5]. Furthermore, its well-characterized spectroscopic data [4] make it a suitable candidate for use as an in-house analytical standard for monitoring reactions involving similar conjugated diene alcohols.

Technical Documentation Hub

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